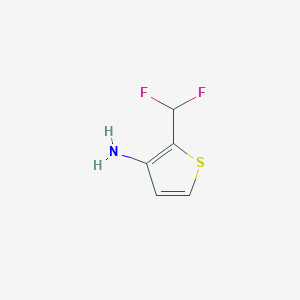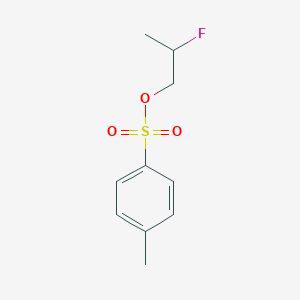
2-Fluoropropyl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoropropyl 4-methylbenzenesulfonate is an organic compound that belongs to the class of p-toluenesulfonates It is characterized by the presence of a fluoropropyl group attached to the p-toluenesulfonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Fluoropropyl 4-methylbenzenesulfonate can be synthesized through the reaction of 2-fluoropropanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods
On an industrial scale, the synthesis of 2-fluoropropyl p-toluenesulfonate follows a similar route but may involve optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoropropyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluoropropyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Hydrolysis: In the presence of water and acid or base, the compound can hydrolyze to form 2-fluoropropanol and p-toluenesulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are employed.
Hydrolysis: Acidic or basic aqueous solutions are used to facilitate hydrolysis.
Major Products Formed
Nucleophilic Substitution: Products include substituted fluoropropyl derivatives.
Elimination Reactions: Alkenes such as 2-fluoropropene are formed.
Hydrolysis: The primary products are 2-fluoropropanol and p-toluenesulfonic acid.
Wissenschaftliche Forschungsanwendungen
2-Fluoropropyl 4-methylbenzenesulfonate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of fluorinated drugs due to the unique properties imparted by the fluorine atom.
Biological Studies: It is employed in the study of enzyme mechanisms and protein interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-fluoropropyl p-toluenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The fluoropropyl group is activated by the electron-withdrawing p-toluenesulfonate moiety, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications to introduce fluoropropyl groups into target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoroethyl p-toluenesulfonate
- 3-Fluoropropyl p-toluenesulfonate
- 2-Fluoro-1-methylpyridinium p-toluenesulfonate
Comparison
2-Fluoropropyl 4-methylbenzenesulfonate is unique due to the presence of the fluoropropyl group, which imparts distinct reactivity compared to other fluorinated p-toluenesulfonates. For example, 2-fluoroethyl p-toluenesulfonate has a shorter alkyl chain, leading to different steric and electronic effects in reactions. Similarly, 3-fluoropropyl p-toluenesulfonate has the fluorine atom positioned differently, affecting its reactivity and applications.
Eigenschaften
IUPAC Name |
2-fluoropropyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO3S/c1-8-3-5-10(6-4-8)15(12,13)14-7-9(2)11/h3-6,9H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUJHBQBZYPTAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1S,6S)-7-Cbz-3,7-diazabicyclo[4.2.0]octane](/img/structure/B8064943.png)
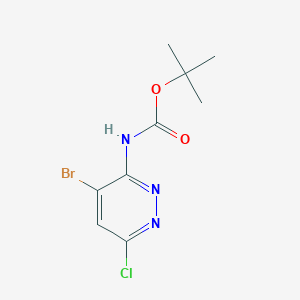
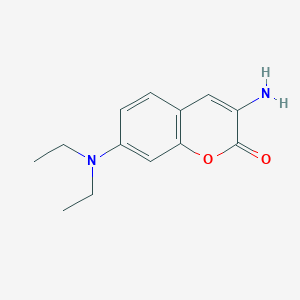
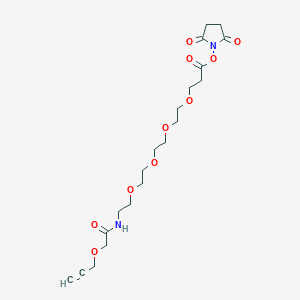
![(S)-6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B8064968.png)
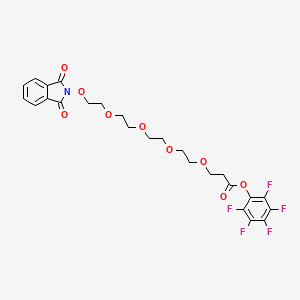
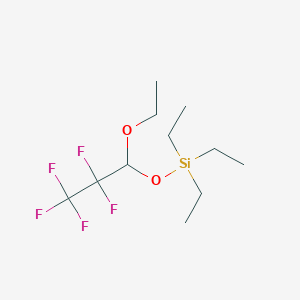
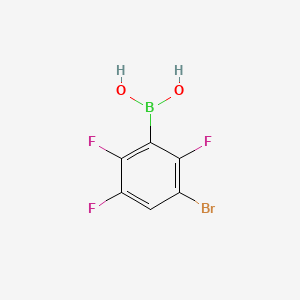
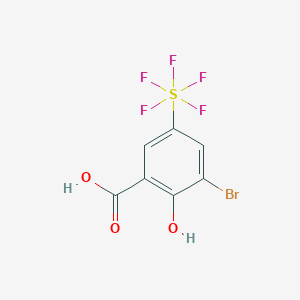
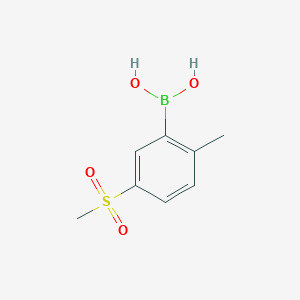


![[(Cyclohexylammonium)methyl]trifluoroborate internal salt](/img/structure/B8065048.png)
